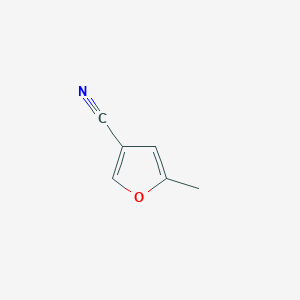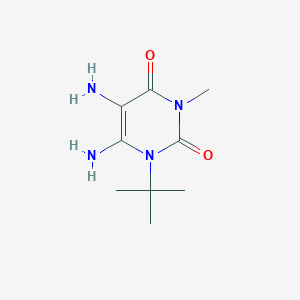![molecular formula C27H25N5O3S B15246693 2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzamide and thiols, under specific conditions to form the triazoloquinazoline core.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using dimethylphenyl halides in the presence of a base.
Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group to the acetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo core and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These derivatives also have a triazoloquinazoline structure and are studied for their anticancer properties.
Uniqueness
The uniqueness of 2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may enhance its biological activity and selectivity compared to other similar compounds .
特性
分子式 |
C27H25N5O3S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
2-[[4-(2,4-dimethylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-17-12-13-21(18(2)14-17)31-25(34)20-9-5-6-10-22(20)32-26(31)29-30-27(32)36-16-24(33)28-15-19-8-4-7-11-23(19)35-3/h4-14H,15-16H2,1-3H3,(H,28,33) |
InChIキー |
PHLRDSDFTXLNAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


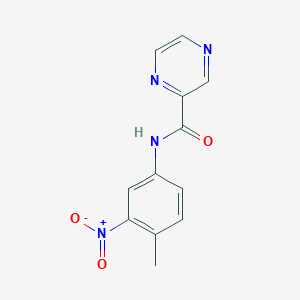
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)
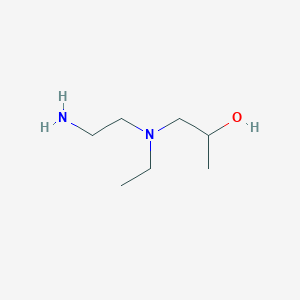
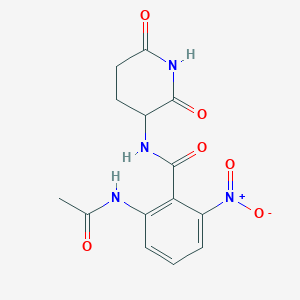
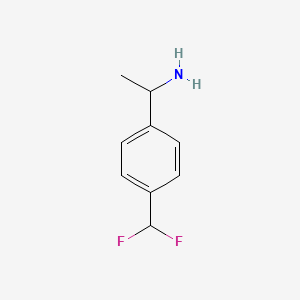
![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
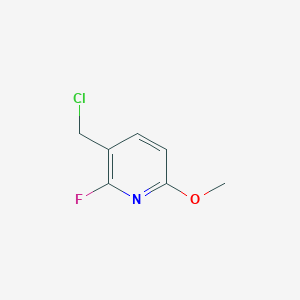
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
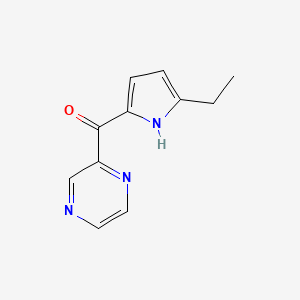
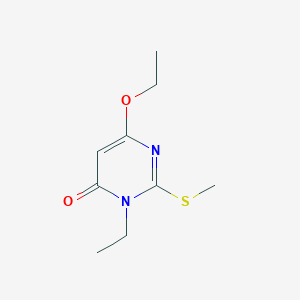
![2h-Pyrazino[1,2-a]azocine](/img/structure/B15246681.png)
